molecular formula C15H12Cl2O4 B1205593 (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid CAS No. 71283-28-8

(2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid

Cat. No. B1205593
CAS RN: 71283-28-8
M. Wt: 327.2 g/mol
InChI Key: OOLBCHYXZDXLDS-SECBINFHSA-N
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Description

“(2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid” is a small molecule that belongs to the class of organic compounds known as aryloxyphenoxypropionic acids . These are aromatic compounds containing a phenoxypropionic acid that is para-substituted with an aryl group . The molecular formula is C15H12Cl2O4 .


Molecular Structure Analysis

The molecular structure of “(2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid” consists of 15 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, and 4 oxygen atoms . The average molecular weight is 327.159 Da .

Scientific Research Applications

Chiral Resolution in Capillary Liquid Chromatography

  • Research by Rosales-Conrado et al. (2008) explored the enantiomeric separation of phenoxy acid herbicides, including (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid (commonly known as diclofop acid), using capillary liquid chromatography. The study utilized a capillary column with teicoplanin as the chiral selector and employed chemometric methods like principal component analysis to predict enantiomeric separations of related compounds in chromatographic systems (Rosales-Conrado et al., 2008).

Physiological Effects on Plants

  • Shimabukuro et al. (1978) investigated the physiological effects of a derivative, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate, on plants like oats and wheat. The study observed its inhibitory effect on auxin-stimulated elongation in these plants, suggesting its role as a strong auxin antagonist (Shimabukuro et al., 1978).

Herbicide Adsorption and Degradation in Soils

  • Paszko et al. (2016) reviewed the adsorption and degradation of phenoxyalkanoic acid herbicides in soils, including (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid. The study compared the extent of soil adsorption and degradation rates of these herbicides to assess their potential for groundwater contamination (Paszko et al., 2016).

Exposure Assessment in Farm Workers

  • Manninen et al. (1986) evaluated the exposure of Finnish farm workers to phenoxy acid herbicides, including (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid. The study used urinalysis of the herbicides and their metabolites to determine the extent of exposure through various routes (Manninen et al., 1986).

Sorption to Soil and Minerals

  • Werner et al. (2012) reviewed experiments on the sorption of 2,4-D and other phenoxy herbicides to soil and minerals. The study compiled data on soil-water distribution coefficients and correlated them with soil parameters, offering insights into the sorption behavior of these herbicides (Werner et al., 2012).

Safety And Hazards

The safety and hazards of “(2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid” are not fully available from the resources I have .

Future Directions

The future directions for “(2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid” are not available from the resources I have .

properties

IUPAC Name

(2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O4/c1-9(15(18)19)20-11-3-5-12(6-4-11)21-14-7-2-10(16)8-13(14)17/h2-9H,1H3,(H,18,19)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLBCHYXZDXLDS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332293, DTXSID201348453
Record name (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)‐2‐[4‐(2,4‐dichlorophenoxy)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201348453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid

CAS RN

71283-28-8
Record name Diclofop, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071283288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICLOFOP, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAN3U3U7X5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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